2-(Cyclopropanesulfonyl)ethan-1-amine
Overview
Description
2-(Cyclopropanesulfonyl)ethan-1-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is known for its unique chemical structure, which includes a cyclopropane ring attached to a sulfonyl group and an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropanesulfonyl)ethan-1-amine typically involves the reaction of cyclopropanesulfonyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropanesulfonyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
2-(Cyclopropanesulfonyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyclopropane ring and sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylsulfonyl)ethanamine: Similar structure but with a cyclopropyl group instead of a cyclopropane ring.
2-(Cyclopropanesulfonyl)ethanol: Contains an ethanol moiety instead of an ethanamine group.
Uniqueness
2-(Cyclopropanesulfonyl)ethan-1-amine is unique due to its specific combination of a cyclopropane ring, sulfonyl group, and ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropylsulfonylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECBUPYZQXSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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